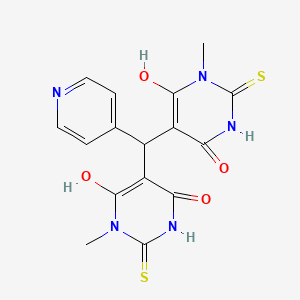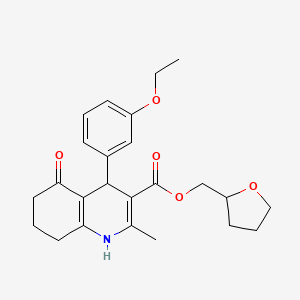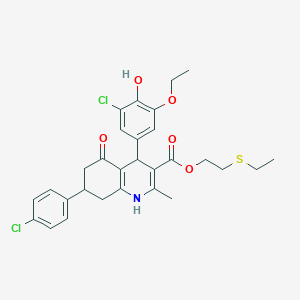
5-(4-methoxyphenoxy)-1-pentanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenoxy)-1-pentanethiol, also known as MPPT, is a chemical compound that has been extensively studied in the field of scientific research. This compound is a thiol derivative that has been found to have a wide range of applications, including its use as a precursor for the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 5-(4-methoxyphenoxy)-1-pentanethiol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a wide range of biochemical and physiological effects, including changes in gene expression, alterations in cellular signaling pathways, and modulation of various metabolic processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-methoxyphenoxy)-1-pentanethiol are complex and varied. This compound has been found to have a wide range of effects on the body, including its ability to modulate the activity of certain enzymes, alter gene expression, and affect various metabolic processes. 5-(4-methoxyphenoxy)-1-pentanethiol has also been found to have potential antioxidant and anti-inflammatory properties, which could make it useful in the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-methoxyphenoxy)-1-pentanethiol has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and can be produced in large quantities. 5-(4-methoxyphenoxy)-1-pentanethiol is also stable and has a long shelf life, which makes it ideal for use in experiments that require long-term storage. However, there are also some limitations to the use of 5-(4-methoxyphenoxy)-1-pentanethiol in lab experiments. This compound can be toxic in high concentrations, and care must be taken when handling it. Additionally, the mechanism of action of 5-(4-methoxyphenoxy)-1-pentanethiol is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 5-(4-methoxyphenoxy)-1-pentanethiol. One area of interest is the development of new drugs that are based on the chemical structure of 5-(4-methoxyphenoxy)-1-pentanethiol. This compound has been found to have potential antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-methoxyphenoxy)-1-pentanethiol, which could lead to the development of new drugs that target specific enzymes or metabolic pathways. Finally, there is also the potential for 5-(4-methoxyphenoxy)-1-pentanethiol to be used as a precursor for the synthesis of other chemical compounds, which could have a wide range of applications in various industries.
Méthodes De Synthèse
The synthesis of 5-(4-methoxyphenoxy)-1-pentanethiol involves the reaction of 4-methoxyphenol with 1-bromopentane in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with thioacetic acid to obtain 5-(4-methoxyphenoxy)-1-pentanethiol. This synthesis method has been extensively studied and optimized, and has been found to be an efficient and reliable way to produce high-quality 5-(4-methoxyphenoxy)-1-pentanethiol.
Applications De Recherche Scientifique
5-(4-methoxyphenoxy)-1-pentanethiol has been extensively studied in the field of scientific research due to its unique chemical properties. This compound has been found to have a wide range of applications, including its use as a precursor for the synthesis of other chemical compounds. 5-(4-methoxyphenoxy)-1-pentanethiol has also been found to have potential applications in the field of medicine, particularly in the development of new drugs.
Propriétés
IUPAC Name |
5-(4-methoxyphenoxy)pentane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c1-13-11-5-7-12(8-6-11)14-9-3-2-4-10-15/h5-8,15H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESXVDPYDRJJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenoxy)pentane-1-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)


![1-(2,2-diphenylethyl)-6,7-dimethoxy-2',3',5',6'-tetrahydro-3H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B5108850.png)
![1,5,5-trimethyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B5108869.png)
![N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B5108872.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5108874.png)
![5-chloro-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5108900.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide](/img/structure/B5108902.png)
![2-{5-[(5-chloro-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5108904.png)
![8-[4-(allyloxy)phenyl]-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5108906.png)

![diethyl {[acetyl(allyl)amino]methyl}phosphonate](/img/structure/B5108916.png)
![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5108924.png)